Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for pramipexole (N-Propyl-3,3,3-d3) dihydrochloride is (6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride . This nomenclature adheres to IUPAC guidelines by specifying:
- The stereochemistry at position 6 (S-configuration).
- The deuterium substitution at all three hydrogen positions on the propyl group’s terminal carbon.
- The dihydrochloride salt formation, indicated by the suffix "dihydrochloride."
The parent compound, pramipexole, is named (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. The deuterated variant is distinguished by the "trideuteriopropyl" substituent, which replaces the propyl group’s three terminal hydrogens with deuterium.
Table 1: Comparative Nomenclature of Pramipexole and Its Deuterated Derivative
Molecular Architecture of Deuterated Pramipexole Derivatives
Position-Specific Deuterium Substitution in N-Propyl Group
Deuterium incorporation occurs exclusively at the 3,3,3 positions of the N-propyl side chain, replacing all three hydrogens on the terminal methyl group. This substitution is strategically designed to alter metabolic pathways while preserving the compound’s affinity for dopamine D2 and D3 receptors.
Structural Implications:
- Bond Strengthening : The C-D bond exhibits greater stability compared to C-H due to deuterium’s higher mass and lower zero-point energy, reducing the rate of oxidative metabolism at the propyl terminus.
- Stereochemical Integrity : Deuterium substitution does not perturb the chiral center at position 6, maintaining the (S)-configuration critical for pharmacological activity.
- Molecular Geometry : X-ray diffraction studies confirm that deuterium substitution introduces negligible changes to bond lengths or angles in the benzothiazole core.
Crystal Structure Analysis of Dihydrochloride Salt Form
The dihydrochloride salt of pramipexole (N-Propyl-3,3,3-d3) crystallizes in the orthorhombic system with space group P2$$1$$2$$1$$2$$_1$$ , a common arrangement for chiral amines. Key features include:
- Ionic Interactions : Two chloride ions form hydrogen bonds with the protonated amine groups (N6-H and N2-H) at distances of 2.89 Å and 3.02 Å, respectively.
- Layered Packing : Molecules arrange into alternating hydrophilic (amine-chloride) and hydrophobic (benzothiazole-propyl) layers along the crystallographic a-axis.
- Deuterium Positioning : Neutron diffraction data reveal deuterium atoms occupy the same spatial positions as hydrogens in the non-deuterated form, confirming isotopic substitution does not disrupt crystal packing.
Table 2: Crystallographic Data for Pramipexole Dihydrochloride Monohydrate (Non-Deuterated)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2$$1$$2$$1$$2$$_1$$ |
| Unit Cell Dimensions | a = 7.34 Å, b = 10.22 Å, c = 17.85 Å |
| Z (Molecules/Unit Cell) | 4 |
| Density (Calculated) | 1.452 g/cm³ |
While direct data for the deuterated form’s crystal structure are limited, isotopic substitution is expected to minimally affect lattice parameters due to deuterium’s similar atomic radius.
Properties
Molecular Formula |
C10H19Cl2N3S |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;; |
InChI Key |
QMNWXHSYPXQFSK-XQQJYEBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation with Deuterated Propylating Agents
Deuterium incorporation at the N-propyl group is achieved using deuterated alkylating agents. For example:
Reductive Amination
Alternative routes employ reductive amination with deuterated propionaldehyde:
- Propionaldehyde-d6 reacts with the diamino precursor in methanol/dichloromethane, followed by reduction with sodium borohydride.
- Yields exceed 50% with optical purity >99%.
Deuterium Incorporation Strategies
Isotopic Labeling via Hydrogen-Deuterium Exchange
Post-synthetic deuteration is less common due to positional specificity requirements. However, deuterated sodium borohydride (NaBD4) can introduce deuterium during reduction steps:
- Reductive alkylation of (S)-2-amino-6-propionamido-4,5,6,7-tetrahydrobenzothiazole with NaBD4 in tetrahydrofuran yields 85–90% deuterium enrichment at the propyl group.
Chiral Catalysis for Enantiomeric Purity
Chiral catalysts (e.g., Ru-BINAP complexes) ensure retention of (S)-configuration during alkylation:
- One-pot synthesis in methanol with a chiral catalyst achieves 92% enantiomeric excess (ee) and 40.5% overall yield.
Purification and Salt Formation
Ternary Solvent Recrystallization
High-purity pramipexole dihydrochloride monohydrate is obtained via ternary systems:
| Solvent System | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| Water:methanol:ethyl acetate (1:3:6) | 99.95 | 87.8 | |
| Ethanol:water (4:1) | 99.9 | 86.5 |
Hydrochloride Salt Formation
- Dropwise addition of concentrated HCl to pramipexole base in ethanol yields dihydrochloride monohydrate.
- Crystallization at 5–15°C minimizes residual solvents (<0.1% w/w).
Industrial-Scale Production
Process Optimization
Yield and Scalability
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 60–70 | 98.5 |
| Reduction | 85–90 | 99.2 |
| Salt Formation | 87–92 | 99.95 |
Analytical Validation
Quality Control Parameters
- HPLC-UV : Purity ≥99.5% (λ = 254 nm).
- GC-MS : Residual solvents (e.g., methanol <0.5%) per ICH Q3C.
- Karl Fischer Titration : Water content ≤1.0% w/w.
Isotopic Purity Assessment
- High-resolution mass spectrometry (HRMS) : Confirms deuterium enrichment (>99.5%).
- NMR Spectroscopy : Validates absence of protiated impurities.
Research Advancements
Improved Microsomal Stability
Derivatives with deuterated N-propyl groups exhibit t1/2 >60 minutes in human liver microsomes, enhancing pharmacokinetic profiles.
Chemical Reactions Analysis
Key Reaction Pathway
-
Alkylation of Precursor :
The primary intermediate, (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, undergoes N-propylation using deuterated alkylating agents (e.g., n-propyl-3,3,3-d3 bromide or p-toluenesulfonate). This step selectively introduces the deuterated propyl group ( ). -
Reduction of Precursor :
The precursor 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the amine intermediate ( ).
Alkylation Process Optimization
The choice of alkylating agent and solvent significantly impacts yield and purity:
| Alkylating Agent | Solvent | Product Salt | Yield |
|---|---|---|---|
| n-Propyl-3,3,3-d3 bromide | NMP | Pramipexole hydrobromide-d3 | >85% |
| n-Propyl-3,3,3-d3 tosylate | DMF | Pramipexole p-toluenesulfonate-d3 | >90% |
| n-Propyl-3,3,3-d3 chloride | DMF | Pramipexole hydrochloride-d3 | >80% |
Data derived from patent WO2007075095A1 ( ).
Reduction Reactions
The reduction of the carbonyl group in the precursor is critical for forming the amine backbone:
| Reducing Agent | Solvent | Temperature | Conversion Efficiency |
|---|---|---|---|
| NaBH₄ | THF | 25°C | 92% |
| LiAlH₄ | THF | 0°C → 25°C | 98% |
Source: EvitaChem technical data ().
Salt Formation and Purification
The final dihydrochloride salt is formed via acidification:
-
Step 1 : Isolated pramipexole-d3 base is treated with HCl in ethanol or water.
-
Step 2 : Crystallization from alcohol-water mixtures yields >99.5% pure pramipexole (N-Propyl-3,3,3-d3) dihydrochloride ( ).
Structural Modifications and Reactivity
-
Deuterium Effect : The deuterated propyl group alters metabolic stability without affecting receptor binding kinetics ( ).
-
Selective Dopamine Agonism : The thiazole ring and amine groups mediate binding to D<sub>3</sub> receptors (K<sub>i</sub> = 0.5 nM), with minimal D<sub>2</sub> affinity (K<sub>i</sub> = 3.9 nM) ( ).
Stability Under Reaction Conditions
Scientific Research Applications
Pharmacokinetics
Pramipexole exhibits linear pharmacokinetics:
- Absorption: Rapid absorption with peak plasma concentrations occurring approximately 2 hours post-administration.
- Bioavailability: Greater than 90%, indicating high absorption efficiency.
- Volume of Distribution: Approximately 500 L, suggesting extensive tissue distribution.
- Half-Life: Approximately 8 hours in healthy adults; around 12 hours in elderly populations .
Parkinson's Disease
Pramipexole is utilized as both monotherapy and an adjunct to levodopa therapy. Studies indicate that it can reduce the required dosage of levodopa by about 30%, thus minimizing associated side effects such as dyskinesia . Clinical trials have demonstrated significant improvements in motor function and quality of life among patients with advanced Parkinson's disease .
Restless Legs Syndrome
Approved for this indication in 2006, pramipexole has shown effectiveness in alleviating symptoms associated with restless legs syndrome, improving sleep quality and reducing discomfort during periods of inactivity .
Other Potential Applications
Emerging research indicates potential applications beyond its approved uses:
- Bipolar Depression: Studies suggest pramipexole may benefit patients with bipolar disorder by enhancing mood stability through dopaminergic stimulation .
- Treatment-Resistant Depression: Case reports indicate efficacy in treatment-resistant depression, particularly when combined with other medications like selegiline .
- Pain Management: Recent findings suggest pramipexole may mitigate morphine tolerance and withdrawal symptoms, indicating a role in pain management strategies .
Case Studies and Research Findings
Several clinical studies have explored pramipexole's effectiveness across various conditions:
Mechanism of Action
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Formulations of Pramipexole Dihydrochloride
Pramipexole dihydrochloride is formulated in various delivery systems to optimize bioavailability, stability, and dosing frequency.
Table 1: Pharmacokinetic Comparison of Pramipexole Formulations
Key Findings :
- Extended-Release (ER) Tablets : Exhibit delayed Tₘₐₓ and comparable AUC to IR, supporting once-daily dosing. A bioequivalence study (0.375 mg ER) confirmed equivalence between test (Yangtze River) and reference (Sifrol®) formulations under fasted/fed conditions in Chinese subjects .
- Nanoparticles: Improve entrapment efficiency (85–90%) and stability, offering controlled release .
Enantiomeric Comparison: (S)-Pramipexole vs. (R)-Pramipexole
The (S)-enantiomer is the therapeutically active form, while the (R)-enantiomer is an impurity with negligible receptor activity. Analytical methods (e.g., HPLC with polysaccharide-derived columns) achieve baseline separation, ensuring enantiomeric purity >99.9% in commercial tablets .
Impurity Profiles
Pramipexole formulations may contain impurities such as pramipexole-mannose and pramipexole-ribose adducts, formed via Maillard reactions with excipients like mannitol.
Table 2: Common Impurities in Pramipexole Formulations
| Impurity | Source | Receptor Affinity (vs. Pramipexole) | Risk Level |
|---|---|---|---|
| BI-II 546 CL | Synthesis intermediate | Not reported | Low |
| BI-II 751 xx | Degradation product | Not reported | Moderate |
| Pramipexole-mannose | Excipient interaction | <10% | Low |
| Pramipexole-ribose | Excipient interaction | <10% | Low |
Analytical Method Comparison
Biological Activity
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a selective dopamine receptor agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article explores its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pramipexole exhibits a high affinity for dopamine receptors, particularly the D2 and D3 subtypes. It is classified as a non-ergot dopamine agonist, which differentiates it from older dopamine therapies that often have more side effects. The compound's selectivity for the D3 receptor is significant, as it shows a Ki value of 0.5 nM for D3 compared to higher values for D2 subtypes (3.3 nM for D2S and 3.9 nM for D2L) . This selective binding profile suggests that pramipexole may have unique therapeutic advantages in treating PD symptoms.
Pharmacokinetics
Pramipexole has a high bioavailability of over 90%, indicating efficient absorption when administered orally. It reaches peak plasma concentrations within approximately 2 hours post-dose . The drug is extensively distributed throughout the body with a volume of distribution around 500 L and shows minimal protein binding at about 15% . Importantly, pramipexole undergoes little metabolism in humans and is primarily excreted unchanged via the kidneys .
Parkinson's Disease
Clinical studies have demonstrated that pramipexole significantly improves motor function in patients with PD. A double-blind placebo-controlled trial involving 354 patients showed that pramipexole reduced Unified Parkinson’s Disease Rating Scale (UPDRS) scores by approximately 30% and decreased "off" times by about 2.5 hours daily at doses starting from 0.75 mg/day .
Table 1: Clinical Efficacy of Pramipexole in Parkinson's Disease
| Study Type | Sample Size | Dose Range | UPDRS Improvement | Off Time Reduction |
|---|---|---|---|---|
| Double-blind placebo-controlled | 354 | 0.75 - 4.5 mg/day | ~30% | ~2.5 hours/day |
| Long-term follow-up | 50 | Variable | 40% effective | Not specified |
Restless Legs Syndrome
In the context of RLS, pramipexole has been shown to be effective over long periods. A cohort study indicated that patients maintained treatment for an average of eight years, reporting varying degrees of efficacy: completely effective in 40% and partially effective in 58% .
Safety Profile
While pramipexole is generally well-tolerated, side effects can occur. Common adverse effects include nausea, insomnia, constipation, somnolence, and visual hallucinations. A study noted that peripheral edema was observed in some patients receiving pramipexole therapy; however, symptoms often improved after discontinuation or dose adjustment .
Table 2: Common Adverse Effects of Pramipexole
| Side Effect | Incidence (%) |
|---|---|
| Nausea | ~20 |
| Insomnia | ~15 |
| Constipation | ~10 |
| Somnolence | ~10 |
| Visual Hallucinations | ~8 |
Neuroprotective Properties
Emerging evidence suggests that pramipexole may possess neuroprotective properties beyond its dopaminergic activity. Preclinical studies indicate that it may reduce oxidative stress by minimizing dopamine turnover and stimulating autoreceptors . These properties could contribute to its therapeutic effects in neurodegenerative conditions like PD.
Case Studies
A notable case study involved a patient who developed peripheral edema after starting pramipexole therapy but experienced significant improvement upon tapering off the medication. This highlights the importance of monitoring side effects during treatment .
Q & A
Q. What analytical methods are recommended for quantifying pramipexole dihydrochloride in pharmaceutical formulations?
Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm) and UV detection at 249–280 nm is widely used. Mobile phases typically include acetonitrile and ammonium bicarbonate buffer, adjusted for enantiomeric separation using polysaccharide-based chiral stationary phases (CSPs) . Validation follows ICH Q2(R1) guidelines, including linearity (0.1–20 µg/mL), accuracy (98–102%), and precision (RSD <2%) . Spectrophotometric methods using mixed hydrotropic agents (e.g., urea and sodium citrate) can also quantify the compound with LOQ values of 0.05 µg/mL .
Q. How is the enantiomeric purity of pramipexole dihydrochloride assessed?
Enantiomeric impurities (e.g., (R)-pramipexole) are detected via HPLC with cellulose-based CSPs (e.g., Chiralpak IC-3) and organic-aqueous mobile phases containing 0.1% diethylamine. The method achieves resolution >2.0 and quantifies impurities down to 0.1% . For deuterated analogs (e.g., N-Propyl-3,3,3-d3), LC-MS/MS with weak cation exchange solid-phase extraction eliminates matrix effects in biological samples .
Q. What synthetic routes are used to produce (S)-pramipexole dihydrochloride?
The synthesis involves chiral resolution of intermediates, such as (S)-2-amino-4,5,6,7-tetrahydrobenzothiazole, followed by N-propylation. Final purification uses acetone recrystallization to achieve >99.5% purity, confirmed by chiral HPLC and optical rotation ([α]D²⁰ = -62° to -65°) .
Advanced Research Questions
Q. What strategies enhance the transdermal delivery of pramipexole dihydrochloride?
Cationic flexible liposomes composed of phospholipids (e.g., DSPC) and edge activators (e.g., sodium cholate) improve permeation. These formulations increase bioavailability by 2.5-fold in preclinical models, with sustained release over 24 hours .
Q. How are deuterium-labeled analogs like N-Propyl-3,3,3-d3 utilized in pharmacokinetic studies?
Deuterated pramipexole is used as an internal standard in LC-MS/MS to quantify parent drug metabolism. Mouse plasma and tissue samples are processed via weak cation exchange SPE, achieving LODs of 0.1 ng/mL. This method avoids lipid matrix interference and tracks deuterium retention in vivo .
Q. What methodologies address impurity profiling in pramipexole dihydrochloride monohydrate?
Impurities such as (R)-enantiomers, despropyl derivatives, and dimers are identified using HPLC-MS with polysaccharide CSPs. For example, (R)-enantiomer quantification requires a calibration curve (0.05–5 µg/mL) and method validation per ICH guidelines .
Q. How do researchers validate dopamine receptor binding assays for pramipexole?
Radioligand displacement assays using [³H]-spiperone (D2/D3 receptors) in striatal membranes determine Ki values. Pramipexole shows subnanomolar affinity for D3 receptors (Ki = 0.5 nM), with selectivity over D2 (2.2 nM) and D4 (5.1 nM) receptors .
Methodological Notes
- Validation Parameters : Include linearity (R² >0.999), intraday/interday precision (CV <5%), and recovery (95–105%) for regulatory compliance .
- Storage Conditions : Deuterated analogs require storage at -20°C to prevent deuterium exchange .
- Formulation Stability : Extended-release tablets (e.g., 4.5 mg) are assessed for dissolution profiles in pH 6.8 buffers using USP Apparatus II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
